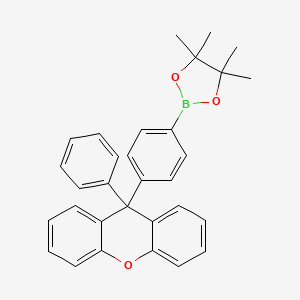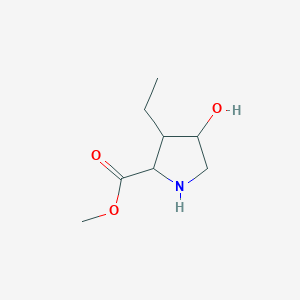
Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate is a chemical compound characterized by a pyrrolidine ring substituted with an ethyl group at the third position, a hydroxyl group at the fourth position, and a carboxylate ester at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylamine with a suitable diketone, followed by esterification and hydroxylation steps. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization and esterification processes.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in binding to active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
相似化合物的比较
Pyrrolidine-2-carboxylate derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical reactivity.
Proline derivatives: Proline and its derivatives are structurally related and have comparable biological activities.
Pyrrolizines: These compounds also contain a pyrrolidine ring and are used in medicinal chemistry.
Uniqueness: Methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the third position and the hydroxyl group at the fourth position differentiates it from other pyrrolidine derivatives, potentially leading to unique interactions with biological targets.
属性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
methyl 3-ethyl-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-5-6(10)4-9-7(5)8(11)12-2/h5-7,9-10H,3-4H2,1-2H3 |
InChI 键 |
RBGQHFYLSZVNLK-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(CNC1C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


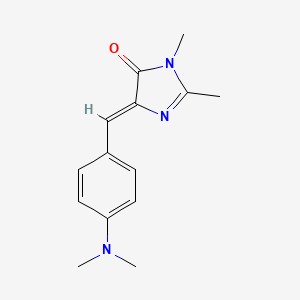


![(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12832029.png)
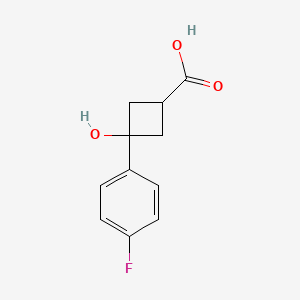
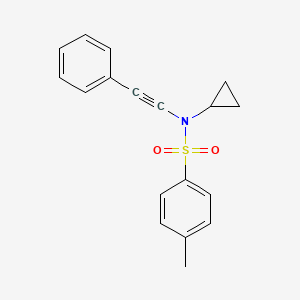

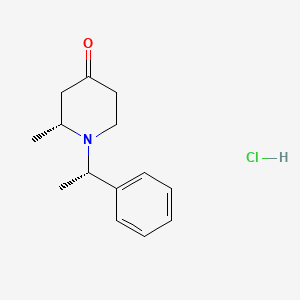
![5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole](/img/structure/B12832069.png)


![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12832086.png)
![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid](/img/structure/B12832087.png)
